molecular formula C13H18F3NO5S B054441 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate CAS No. 124915-06-6

4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate

Cat. No.: B054441
CAS No.: 124915-06-6
M. Wt: 357.35 g/mol
InChI Key: WLRXPMQGBKYWNJ-UHFFFAOYSA-M
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Description

4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate is a quaternary ammonium salt. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group attached to a benzene ring, and a trifluoromethanesulfonate anion. It is often used in organic synthesis and various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate typically involves the quaternization of 4-(Ethoxycarbonyl)benzenamine with methylating agents such as methyl iodide or dimethyl sulfate, followed by anion exchange with trifluoromethanesulfonic acid. The reaction conditions generally include:

    Solvent: Common solvents include acetonitrile or dichloromethane.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: Reaction times can vary from a few hours to overnight, depending on the reactivity of the starting materials.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common. Additionally, purification steps such as recrystallization or chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: While the compound itself is relatively stable, the ethoxycarbonyl group can be subject to oxidation or reduction under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azide or cyanide derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and surfactants.

Comparison with Similar Compounds

Similar Compounds

  • Tetramethylammonium trifluoromethanesulfonate
  • Tetraethylammonium trifluoromethanesulfonate
  • 4-(Methoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate

Uniqueness

4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate is unique due to the presence of the ethoxycarbonyl group, which imparts specific reactivity and solubility characteristics. Compared to similar compounds, it offers distinct advantages in terms of its ability to act as a phase-transfer catalyst and its stability under various reaction conditions.

This compound’s versatility and stability make it a valuable tool in both research and industrial applications, distinguishing it from other quaternary ammonium salts.

Properties

IUPAC Name

(4-ethoxycarbonylphenyl)-trimethylazanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO2.CHF3O3S/c1-5-15-12(14)10-6-8-11(9-7-10)13(2,3)4;2-1(3,4)8(5,6)7/h6-9H,5H2,1-4H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRXPMQGBKYWNJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558477
Record name 4-(Ethoxycarbonyl)-N,N,N-trimethylanilinium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124915-06-6
Record name 4-(Ethoxycarbonyl)-N,N,N-trimethylanilinium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate
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4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate
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4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate
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4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate
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4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate
Reactant of Route 6
4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate

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